molecular formula C12H11ClN4O2S B14958432 3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide

3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14958432
M. Wt: 310.76 g/mol
InChI Key: VRKCRIGGLNJSMC-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, a formamido group, and a thiadiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate reagent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and an amine.

    Formamido Group Addition: The formamido group can be added by reacting the intermediate with formic acid or formamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially altering the functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

2-chloro-N-[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]benzamide

InChI

InChI=1S/C12H11ClN4O2S/c13-9-4-2-1-3-8(9)11(19)14-6-5-10(18)16-12-17-15-7-20-12/h1-4,7H,5-6H2,(H,14,19)(H,16,17,18)

InChI Key

VRKCRIGGLNJSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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